molecular formula C18H21N3O4 B2595054 2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034498-22-9

2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2595054
CAS No.: 2034498-22-9
M. Wt: 343.383
InChI Key: BLALKCZZIQEFMN-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic small molecule characterized by a piperidine ring substituted with a 2,3-dimethoxybenzoyl group at the 1-position and a pyrimidine ring linked via an ether oxygen at the 3-position.

However, empirical data on its synthesis, pharmacokinetics, and biological activity remain sparse in publicly available literature.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-8-3-7-14(16(15)24-2)17(22)21-11-4-6-13(12-21)25-18-19-9-5-10-20-18/h3,5,7-10,13H,4,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLALKCZZIQEFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the reaction of 2,3-dimethoxybenzoic acid with piperidine to form the 2,3-dimethoxybenzoyl-piperidine intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be employed in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Benzoylpiperidine vs.

Aromatic Ring Systems : The pyrimidine ring in the target compound offers hydrogen-bonding sites absent in phenyl-based analogues (e.g., SR142801), which could improve solubility or selectivity for polar binding pockets .

Substituent Effects : The 2,3-dimethoxy substitution on the benzoyl group contrasts with halogenated (e.g., 3,4-dichloro in SR142801) or trifluoromethyl groups (e.g., L-742694), influencing electron distribution and metabolic stability .

Hypothesized Pharmacological Profiles

While direct experimental data for the target compound is lacking, inferences can be drawn from structural analogues:

  • Receptor Affinity : Benzoylpiperidine derivatives like SR142801 exhibit high affinity for neurokinin receptors, suggesting the target compound may share similar targeting but with altered selectivity due to its dimethoxy and pyrimidine substituents .
  • Selectivity : The absence of bulky halogen or trifluoromethyl groups (cf. SR142801, L-742694) might reduce off-target interactions with lipid-rich binding sites .

Biological Activity

2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a compound of significant interest due to its potential therapeutic applications. This article focuses on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4} with a molecular weight of 343.3770 g/mol. The synthesis typically involves the following steps:

  • Formation of Piperidine Intermediate : A piperidine derivative is synthesized using standard organic reactions.
  • Benzoylation : The piperidine is reacted with 2,3-dimethoxybenzoyl chloride to form the benzoylated piperidine.
  • Etherification : The final step involves the reaction of the benzoylated piperidine with a pyrimidine derivative under basic conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its structure allows it to fit into active sites, potentially inhibiting or modulating their activity. Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)0.09 ± 0.0085
Compound BA549 (Lung)0.03 ± 0.0056
Compound CColo-205 (Colon)0.01 ± 0.074

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 µg/mL
S. aureus400 µg/mL
K. pneumoniae600 µg/mL

These results highlight the potential of this compound as an antimicrobial agent.

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives for their cytotoxic effects on HepG2 liver cancer cells. The study found that certain derivatives exhibited up to 67% cytotoxicity at concentrations of 250 µM after 72 hours, indicating a strong potential for further development in cancer therapy.

Another study focused on the anti-Alzheimer's potential of pyrimidine derivatives, where compounds similar to our target showed promising results in inhibiting acetylcholinesterase activity, suggesting possible applications in neurodegenerative disease treatment.

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